molecular formula C6H3Br2F2N B1302850 2,4-Dibromo-3,5-difluoroaniline CAS No. 883549-00-6

2,4-Dibromo-3,5-difluoroaniline

Cat. No. B1302850
CAS RN: 883549-00-6
M. Wt: 286.9 g/mol
InChI Key: GZFQXNPSPLBCNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated anilines is not directly addressed in the provided papers. However, the synthesis of related compounds, such as 1,3-dibromo-1,1-difluoro-2-propanone, is reported as a new synthon for the preparation of thiazoles, which suggests that halogenated synthons can be used to introduce functional groups into heterocyclic compounds . This could potentially be applied to the synthesis of 2,4-Dibromo-3,5-difluoroaniline by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined, showing classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . Although this is not the exact compound , it provides a precedent for the types of interactions that might be expected in halogenated anilines, including 2,4-Dibromo-3,5-difluoroaniline.

Chemical Reactions Analysis

The reactivity of halogenated compounds is highlighted in several papers. For instance, difluorodienes are produced from the double dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes , and 3,4-difluoroaniline derivatives have been synthesized and studied for their local anesthetic properties . These studies suggest that halogenated anilines can participate in various chemical reactions, potentially leading to biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoroaniline have been extensively studied, including its molecular structure, spectroscopic analysis, and reactivity descriptors . While this is not the exact compound , it provides valuable information on the influence of fluorine substituents on the properties of aniline derivatives. The presence of halogens like bromine and fluorine in 2,4-Dibromo-3,5-difluoroaniline would likely affect its dipole moment, polarizability, and reactivity in a similar manner.

Scientific Research Applications

Chemical Synthesis and Material Science

Chemical Stability and Reactivity

The study of haloanilines, including compounds similar to 2,4-Dibromo-3,5-difluoroaniline, has highlighted their utility as intermediates in the synthesis of pesticides, dyes, and drugs. Their chemical reactivity, especially in relation to nephrotoxic effects, provides insight into their potential for industrial applications, showing the importance of bromo and iodo substitutions in enhancing the nephrotoxic potential of aniline derivatives (Hong et al., 2000).

Synthetic Applications

The compound has been investigated for its role in the synthesis of benzoylurea insecticides, demonstrating its significance in developing environmentally friendly and high-yield chemical processes. This application emphasizes the compound's utility in creating effective insecticidal agents with minimal environmental impact (Shi-long, 2006).

Photophysical Properties and NLO Behavior

Optical and Electronic Properties

Investigations into the opto-physical properties of materials containing fluorine-substituted aniline groups, akin to 2,4-Dibromo-3,5-difluoroaniline, have shown promising results in the development of UV-blocking ophthalmic lenses. The addition of compounds like 2,4-Dibromo-3,5-difluoroaniline enhances the UV-B and UV-A blocking capabilities of these lenses, making them beneficial for protecting eyes from harmful UV radiation (No & Sung, 2014).

NLO Applications

Quantum chemical studies on difluoroanilines have underscored their potential in non-linear optical (NLO) applications. These studies reveal the chemical hardness and stability of compounds like 2,4-Dibromo-3,5-difluoroaniline, making them candidates for NLO materials with high electrophilicity and chemical stability (Antony Selvam et al., 2020).

properties

IUPAC Name

2,4-dibromo-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFQXNPSPLBCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375743
Record name 2,4-dibromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3,5-difluoroaniline

CAS RN

883549-00-6
Record name 2,4-dibromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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